molecular formula C8H6Cl2O3S B1365615 Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- CAS No. 106904-10-3

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-

Cat. No.: B1365615
CAS No.: 106904-10-3
M. Wt: 253.1 g/mol
InChI Key: CLCPHXRHYYEUME-UHFFFAOYSA-N
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Description

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is an organic compound with the molecular formula C8H6Cl2O3S. It is a derivative of benzoyl chloride, featuring additional chloro and methylsulfonyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2-chloro-4-(methylsulfonyl)- typically involves the chlorination of 2-chloro-4-(methylsulfonyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours .

Industrial Production Methods: Industrial production methods often mirror laboratory synthesis but on a larger scale. The use of thionyl chloride remains prevalent due to its efficiency in converting carboxylic acids to acyl chlorides. The reaction is typically conducted in large reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of benzoyl chloride, 2-chloro-4-(methylsulfonyl)- primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The chloro and methylsulfonyl groups enhance its reactivity, making it a valuable intermediate in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is unique due to the presence of both chloro and methylsulfonyl groups, which significantly enhance its reactivity compared to benzoyl chloride. This makes it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-chloro-4-methylsulfonylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCPHXRHYYEUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456278
Record name Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106904-10-3
Record name Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(2-Chloro-4-methanesulphonylbenzoyl)-1,3-cyclohexanedione from the acid chloride. 2-Chloro-4-methanesulphonylbenzoyl chloride (5 g) was prepared by the reaction of 2-chloro-4-methanesulphonylbenzoic acid with thionyl chloride. The acid chloride was dissolved in acetonitrile (40 ml). A mixture of 1,3-cyclohexanedione (2.24 g), potassium carbonate (6.9 g) and acetonitrile (40 ml) was stirred at room temperature for 4 hours. To this solution was added the acid chloride solution over 10 min and allowed to stir 1 hour. 1,2,4-Triazole (0.07 g) was then added and the mixture allowed to stir 16 hours at room temperature. The solvent was removed and the residue was dissolved in water and acidified. The product was extracted into dichloromethane and the solvent was dried then evaporated to give the desired product in 83.6% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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